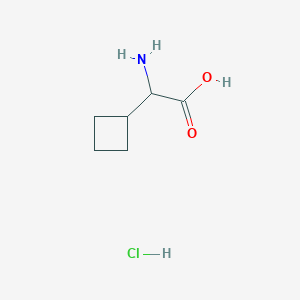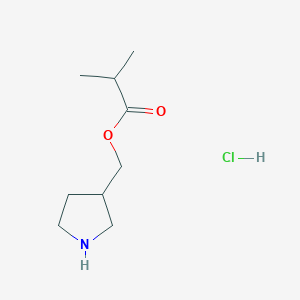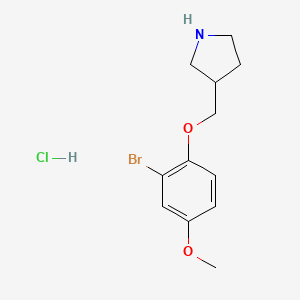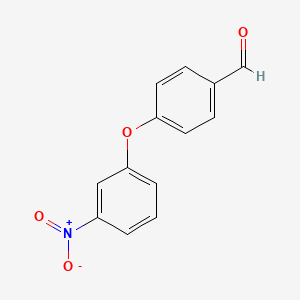
4-(3-Nitrophenoxy)benzaldehyde
Descripción general
Descripción
“4-(3-Nitrophenoxy)benzaldehyde” is a chemical compound with the CAS Number: 883236-86-0 . It has a molecular weight of 243.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(3-Nitrophenoxy)benzaldehyde” is1S/C13H9NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-9H . This indicates the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Nonlinear Optical Properties : A study by Karthick et al. (2019) synthesized a molecular adduct, 4-(dimethylamino)benzaldehyde 4-nitrophenol, through a crystal engineering route, indicating its suitability for third-order nonlinear optical applications. This research sheds light on the potential of similar compounds like 4-(3-Nitrophenoxy)benzaldehyde in opto-electronic applications (Karthick et al., 2019).
Catalytic and Chemical Reactions
- Catalysis in Organic Synthesis : Perozo-Rondón et al. (2006) explored the use of different substituted benzaldehydes, including 3-nitrobenzaldehyde, in the preparation of 1,4-dihydropyridine derivatives, highlighting the role of these compounds in the synthesis of pharmaceuticals (Perozo-Rondón et al., 2006).
Photocatalytic Applications
- Photocatalytic Conversion of Benzyl Alcohol : A study by Lima et al. (2017) investigated the photocatalytic conversion of benzyl alcohol to benzaldehyde using environmentally friendly conditions. This research indicates the potential utility of similar benzaldehyde derivatives in photocatalytic applications (Lima et al., 2017).
Synthesis of Novel Compounds
- Chromenone Derivatives Synthesis : Mahdavi et al. (2016) described the synthesis of novel chromenone derivatives using 4-(4-nitrophenoxy)benzaldehydes, emphasizing the compound's role in the development of new chemical entities (Mahdavi et al., 2016).
Optical and Electrical Properties
- Second Harmonic Generation Applications : Singh et al. (2001) demonstrated the growth of vanillin crystals for second harmonic generation in the ultraviolet and near-infrared wavelength region, suggesting the relevance of benzaldehyde derivatives in this field (Singh et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-nitrophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUVHWSDQVUOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



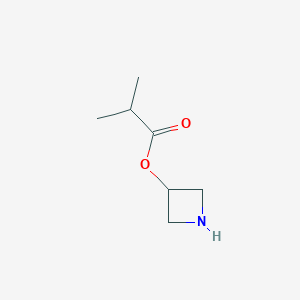
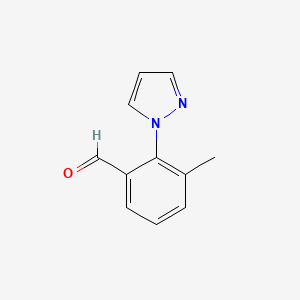
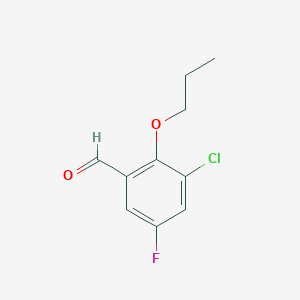
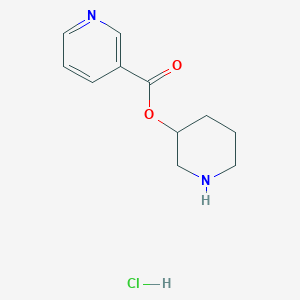
![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)
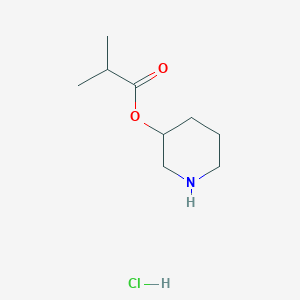
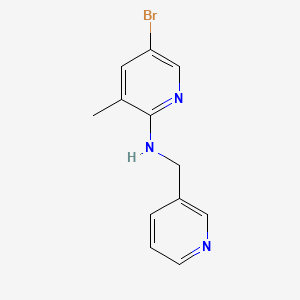
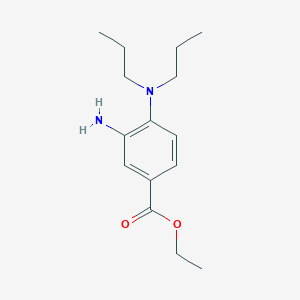
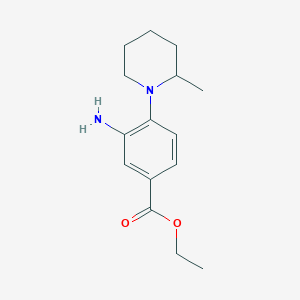
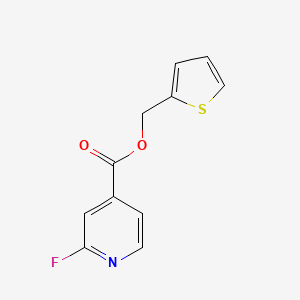
![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)
